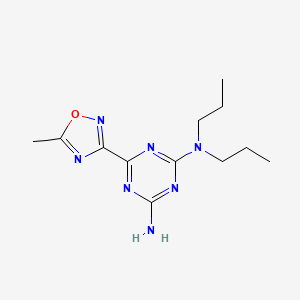
6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-dipropyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE is a complex organic compound that features a triazine ring substituted with an oxadiazole moiety and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) to form the oxadiazole ring . This intermediate is then reacted with appropriate reagents to introduce the triazine and dipropylamine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups onto the triazine ring.
Scientific Research Applications
N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE involves its interaction with specific molecular targets. The oxadiazole and triazine rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Shares the oxadiazole ring but differs in the overall structure.
1,3,4-Thiadiazole Derivatives: Similar in having a heterocyclic ring with nitrogen and sulfur atoms.
2-Amino-1,3,4-oxadiazole Derivatives: Similar in having the oxadiazole ring but with different substituents.
Uniqueness
N-[4-AMINO-6-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]-N,N-DIPROPYLAMINE is unique due to the combination of the triazine and oxadiazole rings, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19N7O |
|---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H19N7O/c1-4-6-19(7-5-2)12-16-9(15-11(13)17-12)10-14-8(3)20-18-10/h4-7H2,1-3H3,(H2,13,15,16,17) |
InChI Key |
KAQFNOKBTJNCRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)C2=NOC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11053762.png)
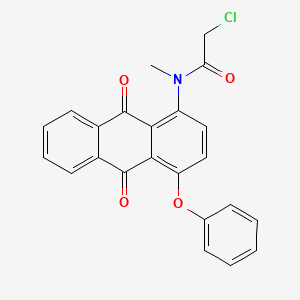
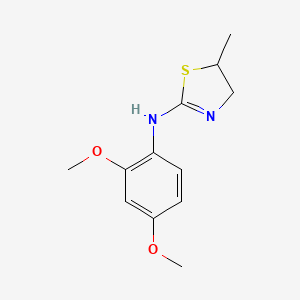
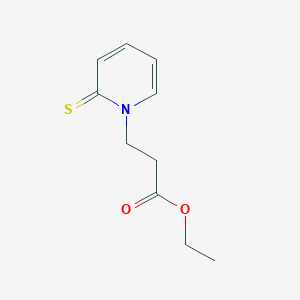
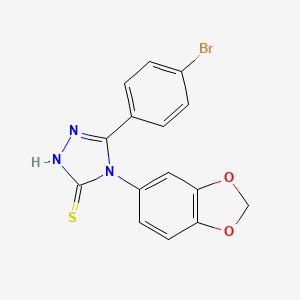
![ethyl 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11053789.png)
![7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B11053792.png)
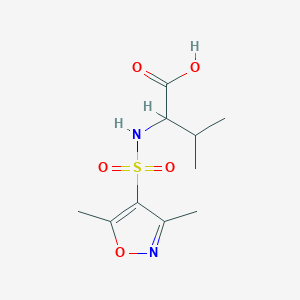
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11053806.png)
![N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053807.png)
![ethyl 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11053812.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053819.png)
![ethyl 3-(3,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053838.png)
![ethyl 3-(2,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053848.png)
